molecular formula C20H20N2O2 B2370176 N-(2-methoxyquinolin-8-yl)-2-phenylbutanamide CAS No. 1226428-36-9

N-(2-methoxyquinolin-8-yl)-2-phenylbutanamide

Cat. No.: B2370176
CAS No.: 1226428-36-9
M. Wt: 320.392
InChI Key: OQDHBGBLADKBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyquinolin-8-yl)-2-phenylbutanamide is a compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyquinolin-8-yl)-2-phenylbutanamide typically involves the reaction of 2-methoxyquinoline with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyquinolin-8-yl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

    Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Sodium hydride, dimethylformamide (DMF), and various nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-methoxyquinolin-8-yl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide
  • N-(2-methoxyquinolin-8-yl)benzamide
  • N-(2-methoxyquinolin-8-yl)acetamide

Uniqueness

N-(2-methoxyquinolin-8-yl)-2-phenylbutanamide stands out due to its unique combination of a quinoline ring with a phenylbutanamide moiety. This structural feature imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-methoxyquinolin-8-yl)-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-16(14-8-5-4-6-9-14)20(23)21-17-11-7-10-15-12-13-18(24-2)22-19(15)17/h4-13,16H,3H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDHBGBLADKBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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